![molecular formula C21H17Cl2NO B2876667 1-[1,1'-Biphenyl]-4-yl-3-(3,4-dichloroanilino)-1-propanone CAS No. 882748-75-6](/img/structure/B2876667.png)
1-[1,1'-Biphenyl]-4-yl-3-(3,4-dichloroanilino)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[1,1’-Biphenyl]-4-yl-3-(3,4-dichloroanilino)-1-propanone” is a complex organic molecule. It contains a biphenyl group, which is two benzene rings connected by a single bond, and a dichloroanilino group, which is an aniline ring substituted with two chlorine atoms . The compound also contains a propanone group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps and various types of chemical reactions. For instance, the synthesis of dichloroanilines involves the catalytic hydrogenation of dichloronitrobenzenes with noble metal catalysts under pressure . The synthesis of biphenyl systems can be achieved through the C(sp2)–C(sp2) homodimerization of aryl halides .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple aromatic rings and functional groups. The linear formula of a similar compound, 2-(((3,4-DICHLOROANILINO)CARBONYL)AMINO)-1,1’-BIPHENYL, is C19H14Cl2N2O .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the Grignard reaction, which involves the reaction of an alkyl halide with magnesium metal in anhydrous ether, could potentially be used in the synthesis of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, a similar compound, 2-(((3,4-DICHLOROANILINO)CARBONYL)AMINO)-1,1’-BIPHENYL, has a molecular weight of 357.242 .Scientific Research Applications
Asymmetric Synthesis and Catalysis
Asymmetric Synthesis of (S)-3-chloro-1-phenyl-1-propanol : This compound serves as a chiral intermediate in synthesizing antidepressant drugs. A study utilized microbial reductases expressed in Escherichia coli, identifying a yeast reductase that exhibited high activity and enantioselectivity for producing the (S)-alcohol form of the intermediate. This process highlights the utility of such compounds in the enantioselective synthesis of pharmaceutically relevant molecules (Choi et al., 2010).
Environmental Remediation
Dechlorination of Polychlorinated Biphenyls (PCBs) : Research into biphenyl compounds includes efforts to dechlorinate PCBs using carbon-supported noble metal catalysts. This process is significant for environmental remediation, as PCBs are persistent organic pollutants. A study demonstrated effective dechlorination to biphenyl and phenylcyclohexane under mild conditions, contributing to methods for reducing PCB contamination in the environment (Ukisu et al., 1996).
Material Science
Charge Transfer Complexes of Biphenyl : The study of charge transfer complexes involving biphenyl and various acceptors has implications for material science, particularly in the development of photoconductors and semiconducting materials. Spectroscopic analysis of these complexes provides insights into their electronic properties, which are crucial for designing new materials with desired electrical and optical characteristics (Trivedi et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “1-[1,1’-Biphenyl]-4-yl-3-(3,4-dichloroanilino)-1-propanone” are currently unknown. This compound is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Mode of Action
As the compound is still in the early stages of research, its interaction with its targets and the resulting changes are yet to be fully understood .
Result of Action
As research progresses, these effects will be crucial in understanding the compound’s potential therapeutic applications .
properties
IUPAC Name |
3-(3,4-dichloroanilino)-1-(4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO/c22-19-11-10-18(14-20(19)23)24-13-12-21(25)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-11,14,24H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLKMVDSYMCXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCNC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1,1'-Biphenyl]-4-yl-3-(3,4-dichloroanilino)-1-propanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[4-(Oxan-4-yl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2876585.png)
![5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2876586.png)
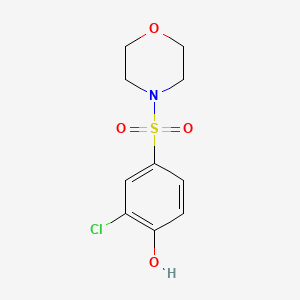
![3-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2876589.png)
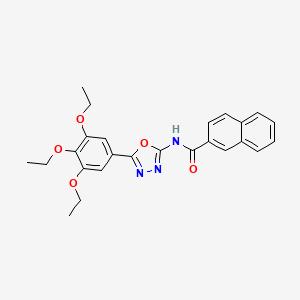
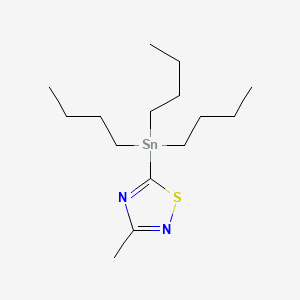
![4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2876596.png)
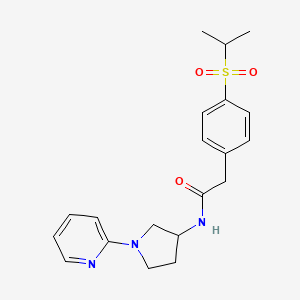
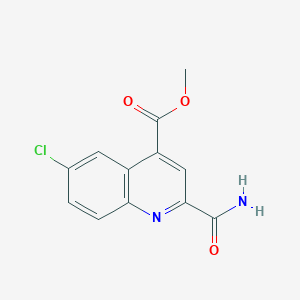

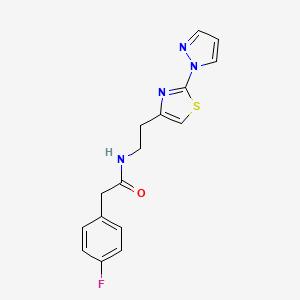

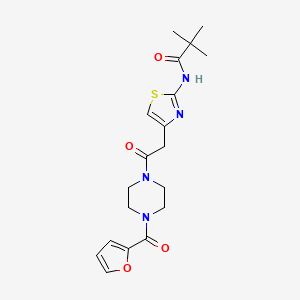
![[4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine](/img/structure/B2876606.png)